molecular formula C26H23ClN4O3 B11192377 N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide

Cat. No.: B11192377
M. Wt: 474.9 g/mol
InChI Key: WQGRPZWMRPKJTJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide: is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an imidazobenzimidazole core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[2-(4-methoxyphenyl)ethyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C26H23ClN4O3/c1-34-20-12-6-17(7-13-20)14-15-30-25(33)23(16-24(32)28-19-10-8-18(27)9-11-19)31-22-5-3-2-4-21(22)29-26(30)31/h2-13,23H,14-16H2,1H3,(H,28,32)

InChI Key

WQGRPZWMRPKJTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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